molecular formula C24H22N4O3 B2472704 (E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-50-7

(E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2472704
CAS RN: 941895-50-7
M. Wt: 414.465
InChI Key: YXPJHFRUJNOCPZ-HPNDGRJYSA-N
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Description

The compound is a complex organic molecule that contains a urea group, a quinazolinone group, and methoxybenzyl groups. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including UV-Vis spectroscopy, IR spectroscopy, and thermal analysis .

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with benzyl isocyanate, followed by reduction of the resulting intermediate and subsequent reaction with urea.", "Starting Materials": [ "3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "benzyl isocyanate", "sodium borohydride", "urea", "acetonitrile", "water" ], "Reaction": [ "Step 1: Dissolve 3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one (1.0 g, 3.6 mmol) and benzyl isocyanate (0.5 mL, 4.0 mmol) in acetonitrile (10 mL) and stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium borohydride (0.2 g, 5.3 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting intermediate in acetonitrile (10 mL) and add urea (0.4 g, 6.7 mmol).", "Step 6: Heat the reaction mixture at 80°C for 6 hours.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 8: Wash the product with water and dry under vacuum to obtain (E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea as a white solid (yield: 70%)." ] }

CAS RN

941895-50-7

Product Name

(E)-1-benzyl-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Molecular Formula

C24H22N4O3

Molecular Weight

414.465

IUPAC Name

1-benzyl-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C24H22N4O3/c1-31-19-11-7-10-18(14-19)16-28-22(20-12-5-6-13-21(20)26-24(28)30)27-23(29)25-15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H2,25,27,29)

InChI Key

YXPJHFRUJNOCPZ-HPNDGRJYSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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